N-(3-Hydroxyphenyl)Cinnamamide
Overview
Description
N-(3-Hydroxyphenyl)Cinnamamide is an organic compound with the molecular formula C15H13NO2. It is a derivative of cinnamamide, characterized by the presence of a hydroxy group at the 3-position of the phenyl ring. This compound has garnered interest due to its potential biological activities and diverse applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(3-Hydroxyphenyl)Cinnamamide can be synthesized through various methods. One practical method involves a three-component reaction of aldehydes, amines, and Meldrum’s acid. This reaction proceeds under operationally simple conditions without the need for coupling reagents, oxidants, or catalysts . Another method involves the reaction of methyl cinnamates with phenylethylamines, catalyzed by Lipozyme® TL IM in continuous-flow microreactors .
Industrial Production Methods
These methods offer advantages such as short residence time, mild reaction conditions, and easy control of the reaction process .
Chemical Reactions Analysis
Types of Reactions
N-(3-Hydroxyphenyl)Cinnamamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding quinones.
Reduction: The carbonyl group in the cinnamamide moiety can be reduced to form amines.
Substitution: The hydroxy group can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones
Reduction: Amines
Substitution: Ethers or esters
Scientific Research Applications
N-(3-Hydroxyphenyl)Cinnamamide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It is used in studies related to enzyme inhibition and protein interactions.
Medicine: It has potential therapeutic applications due to its anti-inflammatory and antimicrobial properties.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-Hydroxyphenyl)Cinnamamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit α-glucosidase, an enzyme involved in carbohydrate metabolism. Molecular docking studies have revealed that it interacts with key residues in the enzyme’s active site, such as His626, Asp469, and Asp568 . Additionally, it exhibits antimicrobial activity by interacting with ergosterol in fungal cell membranes and bacterial cell walls .
Comparison with Similar Compounds
N-(3-Hydroxyphenyl)Cinnamamide can be compared with other cinnamamide derivatives, such as:
- N-(2-Chlorophenyl)Cinnamamide
- N-(3-Methoxyphenyl)Cinnamamide
- N-(4-Methoxyphenyl)Cinnamamide
These compounds share a similar cinnamamide backbone but differ in the substituents on the phenyl ring. The presence of different substituents can significantly influence their biological activities and chemical properties. For example, the hydroxy group in this compound enhances its ability to form hydrogen bonds, contributing to its unique biological activities .
Properties
IUPAC Name |
(E)-N-(3-hydroxyphenyl)-3-phenylprop-2-enamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO2/c17-14-8-4-7-13(11-14)16-15(18)10-9-12-5-2-1-3-6-12/h1-11,17H,(H,16,18)/b10-9+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIFFDQOHESPFOL-MDZDMXLPSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)NC2=CC(=CC=C2)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)NC2=CC(=CC=C2)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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